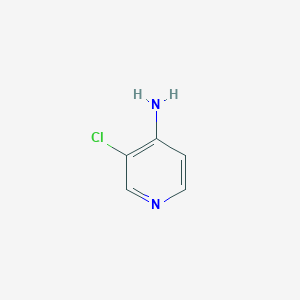

4-Amino-3-chloropyridine

Descripción

Historical Context and Significance in Heterocyclic Chemistry

While the study of pyridine (B92270) and its derivatives dates back to the 1800s, the specific synthesis and investigation of substituted pyridines like 4-Amino-3-chloropyridine are a more recent development, gaining momentum in the latter half of the 20th century. This era saw a surge in systematic efforts to design and create heterocyclic compounds with tailored electronic and steric properties to enhance reactivity and biological activity.

The introduction of a chlorine atom and an amino group onto the pyridine core significantly influences its chemical behavior. The amino group at the 4-position enhances the nucleophilic character of the ring, while the chlorine atom at the 3-position acts as a leaving group in nucleophilic substitution reactions and influences the regioselectivity of further chemical transformations. This dual functionality has cemented the importance of this compound in heterocyclic chemistry as a versatile intermediate for constructing more complex molecular architectures.

Relevance as a Privileged Scaffold in Chemical Synthesis

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are frequently found in a variety of biologically active compounds. srdorganics.com These scaffolds serve as a foundation for the development of new therapeutic agents. Heterocyclic compounds, and particularly pyridine derivatives, are widely recognized as privileged structures. srdorganics.com

This compound functions as a crucial building block, embodying the characteristics of a privileged scaffold. chemimpex.com Its structure allows for facile diversification at two key positions, enabling the synthesis of large libraries of compounds for high-throughput screening. The amino and chloro functionalities are amenable to a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, such as the Buchwald-Hartwig amination. chemimpex.com This versatility makes it an invaluable starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. chemimpex.com

Scope and Objectives of Contemporary Research Endeavors

Current research involving this compound is broad and multifaceted, with significant efforts focused on several key areas:

Pharmaceutical Development: The compound is a vital intermediate in the synthesis of new pharmaceuticals. chemimpex.com Research is actively exploring its use in developing agents for neurological disorders and infectious diseases. For instance, derivatives of this compound have been synthesized and investigated for their potential as antimycobacterial agents to combat tuberculosis.

Agrochemicals: In agricultural science, this compound serves as a precursor for the formulation of herbicides and pesticides. chemimpex.com The objective is to develop more effective and selective agrochemicals to improve crop protection and yield.

Materials Science: The unique chemical properties of this compound are being harnessed in the field of materials science. chemimpex.com Researchers are exploring its potential in creating novel polymers and coatings with enhanced properties. chemimpex.com

Organic Synthesis: As a versatile building block, it remains a subject of interest in fundamental organic synthesis research, where chemists devise new synthetic methodologies and create diverse chemical structures. chemimpex.com

Table 2: Overview of Key Research Applications

| Research Area | Application | Research Objective |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Development of new treatments for neurological and infectious diseases. chemimpex.com |

| Agrochemicals | Precursor to herbicides and pesticides | Enhancement of crop protection and yield. chemimpex.com |

| Materials Science | Monomer for polymers and coatings | Creation of advanced materials with improved durability and performance. chemimpex.com |

| Organic Synthesis | Versatile chemical building block | Exploration of new synthetic routes and molecular diversity. chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBKPRMEMJKXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342442 | |

| Record name | 4-Amino-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19798-77-7 | |

| Record name | 4-Amino-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways

De Novo Synthesis Approaches for 4-Amino-3-chloropyridine

De novo synthesis, the construction of the target molecule from simpler, acyclic or differently substituted cyclic precursors, is a fundamental approach to obtaining this compound.

Several multi-step sequences have been established for the synthesis of this compound. A common and direct pathway begins with the nitration of 3-chloropyridine (B48278). This is followed by the chemical reduction of the resulting 3-chloro-4-nitropyridine (B80106) intermediate to yield the final product.

Another significant method involves the ammonolysis of polychlorinated pyridine (B92270) precursors. For instance, a route starting from 3,4,5,6-tetrachloropyridine carbonitrile involves a catalyzed reaction with ammonia (B1221849) to selectively substitute a chlorine atom, followed by hydrolysis to give this compound. google.com

A third, less direct approach, is adapted from the synthesis of related isomers and involves the Hofmann rearrangement of a corresponding nicotinamide (B372718) derivative, such as 2-chloro-4-isonicotinamide. This method requires careful control of reaction parameters to ensure the desired outcome.

The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For the nitration-reduction pathway, the initial nitration is typically performed using fuming nitric acid in sulfuric acid at controlled low temperatures (0–5°C). The subsequent reduction of the nitro group is achieved either through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or by using iron in the presence of hydrochloric acid (Fe/HCl).

In the synthesis from polychlorinated pyridine carbonitriles, reaction conditions for the ammonolysis step have been systematically optimized. The choice of solvent and catalyst is crucial, with documented examples showing varying yields. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating key steps and improving yields. For example, the direct amination of 3-chloro-4-iodopyridine (B48283) using aqueous ammonia, a copper(I) iodide catalyst, and L-proline under microwave irradiation at 150°C for 20 minutes resulted in an 89% yield, a significant improvement over the 62% yield obtained through conventional heating.

| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloropyridine carbonitrile | Cuprous Chloride | 95% Ethanol | Room Temp, 30h | 80.1% | google.com |

| 3,4,5,6-Tetrachloropyridine carbonitrile | Copper 8-quinolinolate | DMF | Room Temp, 30h | 71.5% | google.com |

| 3,4,5,6-Tetrachloropyridine carbonitrile | Cuprous Chloride & Copper 8-quinolinolate | Acetonitrile (B52724) | Room Temp, 30h | 75.1% | google.com |

| 3-Chloro-4-iodopyridine | CuI, L-proline | Aqueous NH₃ | Microwave, 150°C, 20 min | 89% |

Catalysts play a pivotal role in the primary synthesis of this compound. As mentioned, the reduction of the 4-nitro group in the nitration-reduction pathway relies on a palladium-on-carbon (Pd/C) catalyst for hydrogenation.

For the amination of halogenated pyridines, copper-based catalysts are frequently employed. Copper(I) iodide and cuprous chloride have proven effective in the ammonolysis of tetrachloropyridine carbonitrile, facilitating the nucleophilic substitution of a chlorine atom with an amino group. google.com Other transition metal catalysts, such as iron chloride and zinc chloride, have also been cited for the amination of 4-chloropyridine (B1293800). More advanced catalytic systems using ruthenium have been developed for the amination of various chloropyridines, showcasing the ongoing innovation in this area.

Synthesis of Advanced this compound Derivatives

The functional groups of this compound provide two reactive handles for further modification, allowing for the synthesis of a diverse library of more complex derivatives.

Functional group interconversion (FGI) is a key strategy for elaborating the core structure of this compound. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing it to be replaced by a variety of nucleophiles such as amines, thiols, or alkoxides. However, the reactivity of 3-chloropyridines in SNAr is generally lower than that of 2- or 4-chloropyridines because the negative charge in the reaction intermediate cannot be delocalized onto the ring nitrogen. quizlet.com Despite this, the electron-deficient nature of the pyridine ring still makes it more reactive than chlorobenzene. quizlet.com

The amino group at the 4-position can undergo oxidation to form a nitro derivative. It also directs electrophilic substitution. By analogy with the related 4-amino-2-chloropyridine (B126387), electrophilic halogenating agents like N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS) would be expected to functionalize the positions ortho to the directing amino group.

Achieving regioselectivity is crucial when synthesizing derivatives. The de novo syntheses themselves are inherently regioselective; for example, the nitration of 3-chloropyridine selectively occurs at the 4-position.

For derivatization, modern cross-coupling reactions offer powerful tools for regioselective C-C or C-N bond formation. The chlorine atom at the C-3 position makes this compound a suitable substrate for palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination couplings. These reactions allow for the selective introduction of aryl, heteroaryl, or new amino substituents at the C-3 position. The development of specialized palladium catalysts and ligands has been critical for the efficient coupling of less reactive aryl chlorides. mit.edumit.eduuwindsor.ca

Other advanced techniques, such as the generation of highly reactive pyridyne intermediates from 3-chloropyridine precursors, enable the regioselective difunctionalization of the pyridine ring, offering a unique pathway to poly-substituted derivatives. nih.gov

Novel Coupling Reactions for Scaffold Elaboration

Recent advances in organometallic catalysis have revolutionized the functionalization of heteroaromatic compounds like this compound. The dual functional groups of this molecule—an amino group and a chlorine atom—offer versatile handles for a variety of coupling reactions. chemimpex.com These reactions enable the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, facilitating the development of novel compounds with enhanced biological activity or material properties. chemimpex.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild reaction conditions. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organic halide. In the context of this compound, the chlorine atom at the 3-position serves as the electrophilic partner for coupling with various boronic acids or their derivatives.

While direct examples using this compound as the substrate are specific to proprietary research, extensive studies on closely related chloropyridine isomers and derivatives highlight the feasibility and general conditions for such transformations. For instance, the Suzuki-Miyaura coupling of 3-chloropyridine with arylboronic acids has been successfully achieved using palladium-based catalysts. researchgate.netnih.gov The reactivity of the chloro-substituent is a key factor; for example, 4-amino-3-bromo-2-chloropyridine (B1517656) is noted to be more reactive in Suzuki-Miyaura couplings than its 3-chloro counterpart due to the enhanced electrophilicity of the bromine atom.

Research on related scaffolds, such as this compound-2-carboxylic acid and its methyl ester, demonstrates successful Suzuki-Miyaura couplings to introduce aryl groups, forming biaryl structures crucial for developing new therapeutic agents. nih.gov In one study, methyl 4-amino-3-chloro-6-nitro-pyridine-2-carboxylate was coupled with 2-aminophenyl boronic acid using a Pd(II)Cl2(dppf) catalyst to yield a key intermediate for potential antimycobacterial agents. nih.gov

A practical example involving the isomer 3-amino-2-chloropyridine (B31603) coupled with 2-methylphenylboronic acid utilized a PdCl2(Amphos)2 catalyst. tcichemicals.com The reaction proceeded efficiently in a toluene/water solvent system with potassium carbonate as the base, yielding the desired biaryl product. tcichemicals.com This demonstrates that even with a potentially coordinating amino group present on the pyridine ring, the Suzuki-Miyaura coupling can be highly effective. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridine Derivatives

| Heteroaryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloropyridine | 4-Tolylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5%) | NaHCO₃ | H₂O | Ambient | 39-99 | researchgate.net |

| 3-Chloropyridine | Secondary aminomethyltrifluoroborate | XPhos-Pd-G2 A (4%) | Cs₂CO₃ | Toluene/H₂O | 85 | 85 | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | PdCl₂(Amphos)₂ (1%) | K₂CO₃ | Toluene/H₂O | 90 | 79 | tcichemicals.com |

| Methyl 4-amino-3-chloro-6-nitro-pyridine-2-carboxylate | 2-Aminophenyl boronic acid | Pd(II)Cl₂(dppf) | K₂CO₃ | - | - | - | nih.gov |

Carbon-nitrogen (C-N) bond-forming reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing N-aryl derivatives. These reactions allow the chlorine atom of this compound to be substituted by a variety of amines, amides, or other nitrogen nucleophiles. This methodology is central to creating compounds used in pharmaceutical development.

While specific examples for this compound are often found within patent literature, the principles are well-established for chloropyridines in general. A transition metal-free approach has been developed for the synthesis of aminopyridines by reacting chloropyridines with simple amides under reflux conditions. scielo.br This method highlights that a chloro group at the C-2 position is more reactive than one at C-4, and the reaction is facilitated by electron-withdrawing groups on the pyridine ring. scielo.br

Copper-catalyzed C-N coupling reactions (Ullmann condensation) offer an alternative to palladium-based systems. A method for the C-N coupling of 4-chloropyridinium chloride with various anilines has been reported using a copper(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.comresearchgate.net This system allows for the formation of N-(pyridin-4-yl)benzene amines in good yields. mdpi.com The quaternization of the pyridine nitrogen in the starting material activates the chlorine atom for substitution. mdpi.com

Table 2: Examples of C-N Coupling Reactions with Chloropyridine Derivatives

| Pyridine Substrate | Amine Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyridin-1-ium chloride | 4-Methoxyaniline | Supported Cu(I) / K₂CO₃, Isopropyl alcohol, Reflux | N-(pyridin-4-yl)aniline derivative | ~75 | mdpi.com |

| 4-Chloropyridin-1-ium chloride | Piperazine (B1678402) | Excess piperazine (as base), Isopropyl alcohol, Reflux | 1-(pyridin-4-yl)piperazine | Very Good | mdpi.com |

| Chloropyridines | Simple Amides | None (neat), Reflux | Aminopyridines | Good | scielo.br |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. Key strategies include the use of aqueous reaction media, development of reusable catalysts, and designing one-pot syntheses to minimize waste.

One significant advancement is the application of Suzuki-Miyaura cross-coupling reactions in water. researchgate.net Utilizing highly active palladium complexes of N-heterocyclic carbenes (NHCs) enables the coupling of heteroaryl chlorides with arylboronic acids in an aqueous medium, which drastically reduces the reliance on volatile organic solvents. researchgate.net

In the realm of C-N coupling, the development of a stable Cu(I) catalyst supported on a polyacrylate resin represents a notable green innovation. mdpi.comresearchgate.net This heterogeneous catalyst is reusable and avoids the need for additional stabilizing ligands, simplifying product purification and reducing waste. The reactions can be conducted under open atmosphere conditions, further enhancing their practicality. mdpi.com

The synthesis of aminopyridines from cyanopyridines has also been approached with green principles in mind. An electrochemical method using a mercury cathode has been explored for the reduction of pyridine nitrogen oxides to yield 4-aminopyridine (B3432731). google.com Furthermore, a one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) has been disclosed, which uses sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com This method streamlines the process, potentially reducing energy consumption and the number of isolation steps compared to traditional multi-step syntheses. google.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

4-Amino-3-chloropyridine is a versatile chemical intermediate, valued for its role in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comontosight.ai Its reactivity is largely defined by the interplay between the amino group and the chlorine atom on the pyridine ring. The compound readily participates in nucleophilic substitution reactions, a cornerstone of its utility in organic synthesis. chemimpex.com

The chlorine atom at the 3-position of this compound is susceptible to replacement by various nucleophiles, including amines, thiols, and alkoxides. This reactivity is a key feature in the construction of more complex molecules. For instance, the chlorine can be displaced in coupling reactions, although its reactivity is lower than that of iodine in analogous compounds. This is highlighted in palladium-catalyzed coupling reactions, where 4-amino-3-iodopyridine (B1302334) provides significantly higher yields (85%) compared to this compound (51%), underscoring the superior leaving-group ability of iodine.

The position of the chlorine atom on the pyridine ring significantly influences its reactivity in nucleophilic aromatic substitution (SNAAr) reactions. Compared to its isomers, the reactivity of the chlorine in this compound is distinct. For example, in 4-amino-2-chloropyridine (B126387), the 2-chloro substituent can present steric hindrance that may reduce the efficiency of coupling reactions. The reactivity order for chloropyridines in nucleophilic substitution is generally 4- > 2- > 3-. uoanbar.edu.iq Specifically, 3-chloropyridine (B48278) is about 10,000 times less reactive than 2-chloropyridine (B119429) and 100,000 times less reactive than 4-chloropyridine (B1293800). uoanbar.edu.iq This difference is attributed to the relative stabilities of the intermediate carbanions formed during the reaction. uoanbar.edu.iq

The reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of triethylamine (B128534) leads to the formation of pyridin-4-yl α-substituted acetamide (B32628) products in moderate to high yields. nih.gov This transformation proceeds through a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.gov

Protecting the amino group is a common strategy in the multi-step synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is often used for this purpose. The Boc-protected derivative, 4-(Boc-amino)-2-chloropyridine, is more stable than the unprotected amine, which is susceptible to oxidation and other side reactions. The Boc group can be removed under acidic conditions to regenerate the free amine for subsequent functionalization.

The amino group activates the pyridine ring, making it more amenable to certain reactions like coupling reactions, in contrast to deactivating groups like the nitro group. For instance, the amino group in this compound facilitates its use as an intermediate in the synthesis of biologically active compounds, including those with potential applications as anti-inflammatory agents.

Oxidation and Reduction Potentials and Pathways

The electrochemical behavior of this compound is characterized by the oxidation and reduction of its functional groups. The amino group can be oxidized to form nitro or nitroso derivatives. This transformation alters the electronic properties of the pyridine ring.

Conversely, the pyridine ring can undergo reduction. For example, the nitro group in 3-chloro-4-nitropyridine (B80106), a precursor to this compound, can be reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or by using reagents like iron in hydrochloric acid (Fe/HCl). This reduction step is a key part of a common synthetic route to this compound.

Radical Reactions and Mechanisms

Recent advancements in synthetic chemistry have explored the use of radical reactions for the functionalization of pyridine rings. While specific studies focusing solely on the radical reactions of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry suggest its potential participation in such transformations. For instance, purple light has been shown to promote radical coupling reactions of bromopyridines with various Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org This method involves a single electron transfer from the Grignard reagent to the bromopyridine. organic-chemistry.org It is conceivable that similar radical-mediated pathways could be developed for chloropyridines like this compound.

Catalyzed Reactions and Tunable Reactivity

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are primary examples where this compound serves as a building block. These reactions are fundamental in pharmaceutical synthesis.

Copper catalysts have also been employed in C-N cross-coupling reactions. For example, a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been used for the synthesis of N-(pyridin-4-yl)benzene amines from 4-chloropyridine derivatives. mdpi.com

The reactivity of the pyridine ring can be modulated by protonation. In an acidic medium, the nitrogen atom of the pyridine ring gets protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqgcwgandhinagar.com This protonation increases the ring's susceptibility to nucleophilic attack. The presence of a positive charge on the nitrogen atom enhances the electron-withdrawing nature of the ring, thereby activating it towards nucleophilic substitution.

The basicity of the pyridine nitrogen is a key factor in its protonation. The pKa of pyridine derivatives can vary significantly depending on the substituents. For instance, 4-aminopyridine (B3432731) has a pKa of 9.11, while 3-chloropyridine has a pKa of 2.84, indicating a wide range of basicities. fu-berlin.de This difference in basicity will affect the ease of protonation and consequently the reactivity in acid-catalyzed reactions.

Enzyme-Catalyzed Modifications

The enzymatic modification of this compound and its derivatives is an area of growing interest, offering potential for the development of novel biocatalysts and synthetic routes to valuable compounds. Enzymes can offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical methods.

One notable area of investigation involves the use of 4-halopyridines, including derivatives of this compound, as selective covalent protein modifiers. nih.govnih.gov These compounds can act as "quiescent affinity labels," where their reactivity is significantly enhanced upon binding to a target enzyme. nih.govnih.gov For example, 4-chloropyridine's reactivity can be increased by approximately 4,500-fold upon protonation to its pyridinium form. nih.gov This "switching" mechanism can be catalyzed by the enzyme itself. nih.gov

In a specific example, human dimethylarginine dimethylaminohydrolase-1 (DDAH1) is inactivated by various 4-halopyridines through the covalent modification of a cysteine residue in the active site. nih.govnih.gov This process is believed to be facilitated by a neighboring aspartate residue that stabilizes the protonated, more reactive form of the halopyridine. nih.govnih.gov The pKa of the halopyridine and the rate of enzyme inactivation (k_inact/K_I) can be predictably altered by introducing different substituents, demonstrating the tunability of these modifiers. nih.govnih.gov This suggests that enzymes can be engineered or selected to catalyze specific modifications on pyridine-based substrates.

Furthermore, studies on other enzymes like urease have explored the inhibitory potential of functionalized 2-amino-4-chloropyridine (B16104) derivatives, indicating that the pyridine scaffold is recognized by various enzyme active sites. researchgate.net While not a direct modification of this compound itself, this research highlights the potential for enzymatic interactions with the aminopyridine core structure.

The broader field of biocatalysis has seen significant advancements in using enzymes for various chemical transformations. researchgate.netfrontiersin.org For instance, ammonia (B1221849) lyases and aminomutases are used for the synthesis of α- and β-amino acids. nih.gov While direct enzyme-catalyzed amination or modification of this compound is not extensively documented in the provided results, the principles of enzyme-catalyzed reactions on similar molecules suggest future possibilities. Hydrolases, for example, have been used to catalyze the amidation of carboxymethylcellulose, demonstrating their ability to form amide bonds. mdpi.comresearchgate.net Such enzymatic approaches could potentially be adapted for the modification of this compound or its derivatives.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity of this compound and the feasibility of its transformations.

Kinetic studies on the covalent modification of proteins by 4-chloropyridine have quantified its reactivity. The non-enzymatic reaction of 4-chloropyridine with thiols, such as glutathione, is comparable to that of acrylamide. nih.gov However, upon N-methylation, which mimics protonation in an enzyme's active site, the reaction rate with thiols increases by about 4,500-fold, reaching a reactivity similar to the highly reactive iodoacetamide. nih.gov This dramatic increase in reaction rate highlights the thermodynamic favorability of the nucleophilic attack on the protonated pyridinium species.

In the context of enzyme inhibition, kinetic studies have been performed on derivatives of 2-amino- and 2-chloropyridine as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). joseroda.com For instance, a specific 2-chloropyridine derivative was found to be a mixed-type inhibitor of AChE with a K_i value of 6.33 µM. joseroda.com Such kinetic data is vital for understanding the mechanism of inhibition and for the structure-activity relationship (SAR) studies of potential therapeutic agents.

The formation of cocrystals and molecular salts involving amino-chloropyridine derivatives has been investigated from a thermodynamic perspective. mdpi.com The outcome of the reaction between a weak organic acid and a weak base, such as an amino-chloropyridine, can be predicted by the difference in their pKa values (ΔpKa). mdpi.com According to the "Rule of 3," cocrystal formation is generally favored when ΔpKa < 3, while molecular salt formation (proton transfer) dominates when ΔpKa > 3. mdpi.com For example, the reaction of 4-amino-2-chloropyridine (pKa = 4.73) with 3-chlorobenzoic acid (pKa = 3.85) results in a ΔpKa of 0.88, leading to the formation of a cocrystal. mdpi.com The thermodynamic stability of these supramolecular assemblies is further confirmed by calculating their counterpoise-corrected energies and interaction energies using computational methods like Density Functional Theory (DFT). mdpi.com

The kinetics of photocatalytic degradation of a related compound, 2-amino-5-chloropyridine (B124133), have also been studied. researchgate.net The degradation was found to follow zero-order kinetics and could be described by the Langmuir-Hinshelwood kinetic model, which is often used for reactions occurring on semiconductor surfaces. researchgate.net From this model, the reaction rate constant (k_r) and the equilibrium adsorption constant (K) for the degradation of the pyridine moiety were determined to be 8.0 × 10⁻⁶ mol dm⁻³ min⁻¹ and 1.1 × 10⁴ dm³ mol⁻¹, respectively. researchgate.net

Interactive Data Table: Kinetic and Thermodynamic Data for this compound and Related Compounds

| Compound/System | Parameter | Value | Conditions | Reference |

| 4-Chloropyridine | Reactivity Fold Increase (N-methylation) | ~4500 | Reaction with thiols | nih.gov |

| 2-Chloropyridine Derivative | K_i (AChE inhibition) | 6.33 µM | Mixed-type inhibition | joseroda.com |

| 4-Amino-2-chloropyridine + 3-Chlorobenzoic Acid | ΔpKa | 0.88 | Cocrystal formation | mdpi.com |

| 2-Amino-5-chloropyridine | k_r (photocatalytic degradation) | 8.0 × 10⁻⁶ mol dm⁻³ min⁻¹ | Pyridine moiety degradation | researchgate.net |

| 2-Amino-5-chloropyridine | K (photocatalytic degradation) | 1.1 × 10⁴ dm³ mol⁻¹ | Pyridine moiety degradation | researchgate.net |

Structural Elucidation and Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No dedicated studies presenting a complete assignment of the NMR spectra for 4-Amino-3-chloropyridine were found.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific, experimentally verified ¹H NMR and ¹³C NMR chemical shift data, including coupling constants and signal assignments for this compound, are not available in the reviewed literature. While theoretical calculations could predict these shifts, no such computational studies for this specific molecule were found.

Two-Dimensional NMR Techniques

Information regarding the use of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the unambiguous structural assignment of this compound is absent from the available scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed experimental and theoretical vibrational analyses of this compound are not documented in the search results.

Interpretation of Vibrational Modes and Potential Energy Distribution (PED)

No published research was found that provides an analysis of the infrared or Raman spectra of this compound. Furthermore, computational studies involving Potential Energy Distribution (PED) calculations, which are crucial for the precise assignment of vibrational modes, have not been reported for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound have not been a subject of detailed investigation in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction

No studies employing Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transitions and predict the UV-Vis absorption spectrum of this compound were identified. Such studies are essential for understanding the relationship between the molecular structure and its electronic properties.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

While a detailed single-crystal X-ray diffraction study for this compound itself is not prominently available in the reviewed literature, an in-depth analysis has been conducted on the closely related analogue, 4-Amino-3,5-dichloropyridine (B195902) (ADCP). iucr.orgnih.gov This analysis provides critical insights into the supramolecular architecture and the non-covalent interactions that govern the crystal packing, which are likely comparable to those in the mono-chlorinated compound. The study of ADCP reveals that the compound crystallizes in the orthorhombic system under the Pna21 space group, with one molecule in the asymmetric unit. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₄Cl₂N₂ |

| Molecular weight (M_r) | 163.00 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 13.304 (2) |

| b (Å) | 12.911 (2) |

| c (Å) | 3.8636 (7) |

| V (ų) | 663.64 (19) |

| Z | 4 |

| Temperature (K) | 296 |

| Calculated density (Dₓ) | 1.631 Mg m⁻³ |

In the crystal structure of 4-Amino-3,5-dichloropyridine, the primary organizing force is a strong intermolecular N—H⋯N hydrogen bond. nih.gov This interaction occurs between the amino group (N2) of one molecule and the pyridine (B92270) ring nitrogen (N1) of an adjacent molecule. iucr.orgnih.gov This repeated hydrogen bonding motif links the molecules into one-dimensional supramolecular chains that extend along the crystallographic b-axis. nih.gov These chains form the fundamental building blocks of the larger crystal lattice. iucr.org Hirshfeld surface analysis quantifies the contribution of N⋯H/H⋯N contacts to the total intermolecular interactions at a significant 13.1%. iucr.orgnih.gov

Table 2: Hydrogen Bond Geometry for 4-Amino-3,5-dichloropyridine nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2A···N1ⁱ | 0.86 | 2.21 | 3.065 (7) | 171 |

Symmetry code: (i) -x+1/2, y+1/2, z+1/2.

The supramolecular chains formed by hydrogen bonding are further interconnected and stabilized by offset π-π stacking interactions. iucr.orgiucr.org These interactions occur between the aromatic pyridine rings of neighboring chains. nih.gov The key parameters for this interaction in 4-Amino-3,5-dichloropyridine include a centroid-to-centroid distance (Cg1···Cg1) of 3.8638 (19) Å, a perpendicular distance of 3.4954 (12) Å, and a slip angle of 25.2°. nih.gov The presence of these interactions is confirmed through Hirshfeld surface analysis, which shows characteristic contiguous red and blue triangular regions on the shape index map around the pyridine rings. nih.gov

Energy framework analysis, calculated using the CE-B3LYP/6–31G(d,p) model, reveals the nature and magnitude of the interaction energies between molecules in the crystal lattice. nih.goviucr.org The calculations indicate that electrostatic (Coulombic) interactions are the dominant stabilizing force in the crystal packing, making a more significant contribution to the total energy than dispersion interactions. nih.goviucr.org The total interaction energy is a sum of electrostatic, polarization, dispersion, and repulsion energies. iucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₅H₅ClN₂, the expected monoisotopic mass is 128.0141 Da. nih.gov High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the molecular formula.

In a typical mass spectrum, the unfragmented molecule is observed as the molecular ion (M⁺). For this compound, this would appear at a mass-to-charge ratio (m/z) of approximately 128. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be expected at m/z 130 with roughly one-third the intensity of the M⁺ peak, which is a definitive indicator for the presence of a single chlorine atom. While specific fragmentation data for this compound is not detailed in the surveyed literature, analysis of the fragmentation pattern would involve observing the cleavage of the molecular ion into smaller, charged fragments, providing corroborating evidence for the pyridine ring structure and the positions of its substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a standard procedure to verify the elemental composition and purity of a synthesized chemical compound. This technique determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound (C₅H₅ClN₂), the theoretical elemental composition is essential for validating the identity of a synthesized batch.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 46.72% |

| Hydrogen | H | 1.008 | 5.040 | 3.92% |

| Chlorine | Cl | 35.453 | 35.453 | 27.58% |

| Nitrogen | N | 14.007 | 28.014 | 21.79% |

| Total | C₅H₅ClN₂ | - | 128.562 | 100.00% |

Calculations are based on the molecular weight of 128.56 g/mol. sigmaaldrich.comchemimpex.com

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Chloropyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For 4-amino-3-chloropyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in modeling its structure and reactivity. mdpi.comresearchgate.netuob.edu.bh These calculations can reproduce experimental findings with a high degree of accuracy and provide a deeper understanding of the molecule's behavior at an atomic level. mdpi.comresearchgate.netuob.edu.bh

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental step in computational chemistry that determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations are used to find the optimized molecular geometry, including bond lengths and angles. researchgate.net This process reveals a stable, low-symmetry structure. researchgate.net The electronic structure, which describes the arrangement and energy of electrons, is also elucidated through these calculations, providing a basis for understanding the molecule's chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com

A smaller HOMO-LUMO gap suggests higher reactivity. In the context of this compound and its derivatives, FMO analysis helps in understanding their electronic properties and potential for chemical reactions. mdpi.com For instance, in related amino-chloropyridine systems, the HOMO densities are often localized on the amino group and the pyridine (B92270) ring, while the LUMO densities are situated on the pyridine ring and the chloro-substituent. mdpi.com This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for Related Amino-Chloropyridine Systems

| Compound | EHOMO (eV) | ELUMO (eV) | EL-H (eV) |

|---|---|---|---|

| 2-amino-4-chloropyridinium 3-chlorobenzoate | -6.10 | -3.01 | 3.09 |

| 2-amino-4-chloropyridinium 4-chlorobenzoate | -5.93 | -0.47 | 5.46 |

| Cocrystal of 3-chlorobenzoic acid:4-amino-2-chloropyridine (B126387) | -6.76 | -1.38 | 5.38 |

Data derived from studies on related amino-chloropyridine systems. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.detandfonline.com

For pyridine derivatives, MEP maps can reveal the reactive sites. tandfonline.com The negative potential regions, typically shown in red, are associated with lone pairs of electrons on atoms like nitrogen and oxygen and are susceptible to electrophilic attack. mdpi.comuni-muenchen.de Conversely, positive potential regions, often depicted in blue, indicate areas with a deficiency of electrons, such as around hydrogen atoms attached to heteroatoms, making them prone to nucleophilic attack. mdpi.comuni-muenchen.de In chloropyridine derivatives, the chloro group can act as an electrophilic site. mdpi.com

Noncovalent Interaction (NCI) Index Analysis

Noncovalent Interaction (NCI) index analysis is a computational tool used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. mdpi.com This analysis provides insight into the nature and strength of the noncovalent interactions that stabilize the molecular structure. mdpi.comresearchgate.net For cocrystals involving amino-chloropyridine derivatives, NCI analysis has been employed to confirm the presence of electrostatic and hydrogen bonding as dominant interactions. mdpi.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. nih.goviucr.org

For the related compound 4-amino-3,5-dichloropyridine (B195902), Hirshfeld analysis has shown that the crystal packing is dominated by several types of interactions. nih.goviucr.orgnih.gov Two-dimensional fingerprint plots derived from this analysis provide a quantitative breakdown of these interactions. nih.goviucr.org

Table 2: Percentage Contributions of Intermolecular Contacts in 4-Amino-3,5-dichloropyridine

| Interaction Type | Contribution (%) |

|---|---|

| Cl···H/H···Cl | 40.1 |

| H···H | 15.7 |

| N···H/H···N | 13.1 |

| C···H/H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

| N···C/C···N | 4.9 |

| Cl···C/C···Cl | 3.8 |

Data from a study on 4-amino-3,5-dichloropyridine. nih.goviucr.org

The analysis reveals significant contributions from Cl···H, H···H, and N···H contacts, highlighting the importance of hydrogen bonding and other weak forces in the crystal's cohesion. nih.goviucr.org The presence of π–π stacking interactions can also be confirmed through features on the Hirshfeld surface. nih.goviucr.org

Crystal Energy Framework Analysis

Crystal energy framework analysis is a computational technique that provides a visual representation of the energetic architecture of a crystal. iucr.orgiucr.org It calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, dispersion, and total energy components. nih.goviucr.org

In a study of 4-amino-3,5-dichloropyridine, energy framework analysis was performed using the CE-B3LYP/6-31G(d,p) model. iucr.orgnih.govresearchgate.net The results indicated that Coulombic (electrostatic) interactions make a more significant contribution to the total stabilization energy of the crystal packing than dispersion forces. nih.goviucr.org This analysis helps to understand the strength and nature of the forces that hold the molecules together in the crystal lattice. iucr.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic nature of molecules and their interactions with biological targets. nih.gov For systems involving this compound and its derivatives, MD simulations offer a window into their conformational flexibility and the intricate details of ligand-receptor binding, which are often unobtainable through static experimental methods alone.

MD simulations on aminopyridine-based inhibitors targeting various enzymes, such as c-Met kinase and Janus kinase 2 (JAK2), reveal crucial information about the stability of the ligand-protein complex. tandfonline.comnih.gov By calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, researchers can assess whether the ligand remains stably bound in the active site or if significant conformational changes occur. nih.gov For instance, a stable RMSD value fluctuating around a low number (e.g., 2-3 Å) typically indicates a stable binding mode. nih.gov

Furthermore, MD simulations elucidate the specific intermolecular interactions that govern ligand binding. These simulations can quantify the number and duration of hydrogen bonds, identify key hydrophobic interactions, and reveal the role of water molecules in mediating or disrupting the binding. nih.govrsc.org In studies of aminopyridine derivatives, MD has highlighted the importance of hydrogen bonds with hinge region residues in kinases like Leu932 and Glu930 of JAK2. tandfonline.com The pyridine nitrogen of the scaffold frequently acts as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. jchemrev.com Analysis of the dissociation pathways in MD simulations can also unravel the kinetics of ligand binding, providing insights that connect molecular interactions to functional outcomes like riboswitch activation. nih.gov

The binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), is another critical parameter derived from MD simulations. tandfonline.com This value provides a theoretical estimation of the binding affinity. By decomposing the total binding free energy, the contribution of individual residues or specific interaction types (e.g., van der Waals, electrostatic) can be determined, pinpointing the "hotspots" for ligand binding. tandfonline.com Such analyses are invaluable for lead optimization, guiding chemists on where to modify the scaffold to enhance potency.

| Parameter | Methodology | Typical Finding/Insight | Relevance to this compound |

|---|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Analysis of atomic coordinates over simulation time. | Indicates the stability of the ligand-protein complex. Low, stable RMSD suggests a consistent binding pose. nih.gov | Assesses the stability of the compound when bound to a target protein. |

| Hydrogen Bond Analysis | Geometric analysis of donor-acceptor distances and angles. | Identifies critical hydrogen bonding interactions with target residues (e.g., kinase hinge region). tandfonline.comnih.gov | The pyridine nitrogen and amino group are potential key H-bond participants. |

| Binding Free Energy (MM/PBSA) | Post-processing of MD trajectories to calculate interaction energies. | Estimates binding affinity and identifies key residues contributing to binding. tandfonline.com | Predicts the potency of derivatives and guides modifications to improve binding. |

| Conformational Analysis | Clustering or principal component analysis of ligand conformations. | Reveals the accessible conformations of the ligand within the binding site. nih.gov | Understands how the 3-chloro substituent influences the orientation and dynamics in a binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. ajrconline.org For this compound and its analogs, QSAR provides a framework for predicting the activity of untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent molecules.

In a typical QSAR study on aminopyridine derivatives, a series of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is used as a training set. researchgate.netmdpi.com For each compound, a set of molecular descriptors is calculated. These can range from simple 2D descriptors (e.g., molecular weight, LogP) to more complex 3D descriptors derived from the molecule's conformation, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.govresearchgate.net

Statistical methods, most commonly multiple linear regression or partial least squares, are then used to generate an equation that links the descriptors to the activity. ajrconline.org For instance, a study on aminopyridine-based JNK inhibitors developed a 2D-QSAR model that successfully predicted the inhibitory activity of a test set of compounds. researchgate.net The statistical quality of a QSAR model is judged by parameters like the correlation coefficient (r²), which indicates how well the model fits the training data, and the cross-validated correlation coefficient (q²), which assesses its predictive power. ajrconline.orgresearchgate.net

The resulting QSAR models and the 3D contour maps from CoMFA/CoMSIA studies offer detailed insights. tandfonline.comnih.gov They can highlight which regions of the this compound scaffold are sensitive to modification. For example, a CoMFA map might show that a region of positive electrostatic potential is favorable for activity, suggesting that electron-withdrawing groups (like the chloro-substituent) in that vector would be beneficial. Conversely, areas of steric hindrance can be identified, guiding chemists to avoid bulky substituents at those positions. Such studies on 2-aminopyridine (B139424) inhibitors have revealed that hydrophobic and electron-withdrawing features are often crucial for high potency. tandfonline.comresearchgate.net Theoretical predictions of properties like the acidity constant (pKa) can also be incorporated into predictive models, as changes in pKa due to substituents like chlorine can significantly affect a compound's activity. nih.gov

| Compound ID | Scaffold | Experimental pIC₅₀ | Predicted pIC₅₀ (from QSAR Model) | Key Descriptors in Model |

|---|---|---|---|---|

| Compound A | 2-Aminopyridine | 7.5 | 7.4 | Topological (e.g., Wiener index) Quantum Chemical (e.g., Dipole Moment) 3D-Field (e.g., Steric, Electrostatic) tandfonline.comresearchgate.net |

| Compound B | 2-Aminopyridine | 6.8 | 6.9 | |

| Compound C | 2-Aminopyridine | 6.2 | 6.1 |

Note: The data in this table is illustrative, based on findings from QSAR studies on aminopyridine derivatives. researchgate.netmdpi.com

Cheminformatics and Virtual Screening Applications

Cheminformatics provides the essential tools and infrastructure to manage, analyze, and leverage chemical information, playing a pivotal role in modern drug discovery. ontosight.aineovarsity.org this compound, as a chemical entity, is systematically cataloged in numerous public and commercial databases, which is fundamental for its use in computational research.

Each chemical compound is assigned unique identifiers that allow for unambiguous retrieval and cross-referencing across different data sources. For this compound, these include its CAS Registry Number, and structural representations like SMILES and InChI keys. sielc.comsigmaaldrich.com These identifiers are the gateway to a wealth of information stored in databases such as PubChem, ChEMBL, and ZINC. ontosight.aineovarsity.org These repositories contain not only physicochemical properties but also links to scientific literature, biological activity data from screening assays, and commercial availability. ontosight.ai

The availability of this compound and its derivatives in these databases makes it an excellent candidate for virtual screening campaigns. nih.gov Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. scispace.com The aminopyridine scaffold, including chlorinated variants, has been successfully identified as a promising starting point for inhibitors of various targets, such as the PI3K-AKT-mTOR pathway, through in silico screening efforts. nih.gov

In a typical structure-based virtual screening workflow, the 3D structure of a target protein is used to "dock" thousands or even millions of compounds from a virtual library. mdpi.com Docking algorithms predict the binding pose and score the interaction, allowing researchers to rank and select a manageable number of promising candidates for experimental testing. rsc.orgmdpi.com The this compound scaffold can be used either as a query to search for similar compounds (ligand-based screening) or as a building block in the generation of vast virtual libraries for de novo design. scispace.comacs.org The combination of cheminformatics databases and virtual screening methodologies significantly accelerates the hit-to-lead process, enabling the rapid exploration of the chemical space around the this compound core.

| Identifier Type | Identifier | Database/Use |

|---|---|---|

| CAS Registry Number | 19798-77-7 | Universal chemical substance identifier. sielc.com |

| SMILES | Nc1c(Cl)cnc_c_1 | Line notation for chemical structure, used in most chemical databases. sigmaaldrich.com |

| InChI Key | KJBKPRMEMJKXDV-UHFFFAOYSA-N | Hashed, unique structural identifier for database interoperability. sielc.comsigmaaldrich.com |

| PubChem CID | 84128 (for this compound) | Unique identifier in the PubChem Substance and Compound database. |

| ZINC ID | ZINC000000057531 | Identifier for commercially available compounds for virtual screening in the ZINC database. |

Advanced Biological Research and Pharmacological Implications Academic Perspective

Role as a Synthetic Precursor for Biologically Active Molecules

4-Amino-3-chloropyridine is a valuable intermediate in the creation of complex, biologically active compounds. chemimpex.com Its dual functional groups offer a range of possibilities for chemical modification, including nucleophilic substitutions and coupling reactions, enabling the development of novel therapeutic agents and other commercially important chemicals. chemimpex.com

Pharmaceutical Intermediates

The compound is a key intermediate in the synthesis of various pharmaceuticals. ontosight.ai It is particularly noted for its role in developing drugs targeting neurological disorders and infectious diseases. chemimpex.com For instance, derivatives of this compound have been investigated for their potential as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory conditions. Furthermore, its structural framework is utilized in creating potential treatments for a range of ailments.

Agrochemical Development (e.g., Herbicides, Pesticides)

In the agricultural sector, this compound is a precursor for the formulation of various agrochemicals, including herbicides and pesticides. chemimpex.comontosight.ai These products are designed to enhance crop protection and improve yields by controlling unwanted vegetation and pests. chemimpex.com For example, derivatives of this compound, such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, are active ingredients in herbicidal compositions. googleapis.comgoogle.com

Dyes and Pigments Research

The utility of this compound extends to the synthesis of dyes and pigments. chemimpex.comontosight.ai Its chemical structure contributes to the stability and performance of colors in various materials and applications. chemimpex.com

Investigation of Biological Activity of Derivatives

Researchers have actively explored the biological properties of molecules derived from this compound, revealing potential therapeutic applications in several key areas.

Antimycobacterial Activity

Derivatives of this compound have shown notable potential in the fight against tuberculosis. A study focused on the synthesis of novel heterocyclic scaffolds derived from this compound identified several derivatives with significant antimycobacterial activity against Mycobacterium tuberculosis. Specifically, a series of 30 new diamino phenyl chloropicolinate amides, ureas, and thioureas were synthesized, with five of these compounds demonstrating promising minimum inhibitory concentration (MIC) values and low cytotoxicity. nih.govacs.org These findings suggest that such derivatives could be promising candidates for the development of new anti-tuberculosis drugs. acs.org

Table 1: Selected Antimycobacterial Derivatives of this compound

| Compound Name | Structure | Key Findings |

|---|---|---|

| Methyl-6-(2-(2-phenylacetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate | C₂₁H₁₈ClN₃O₃ | Demonstrated antimycobacterial activity. nih.gov |

| Methyl-6-(2-(2-phenoxyacetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate | C₂₁H₁₈ClN₃O₄ | Showed potential as an antimycobacterial agent. nih.gov |

| Methyl-4-amino-3-chloro-6-(2-(furan-2-carboxamido) phenyl) pyridine-2-carboxylate | C₁₈H₁₄ClN₃O₄ | Exhibited good minimum inhibitory concentration (MIC) values. nih.gov |

Antioxidant Potential and Mechanisms

The antioxidant properties of this compound derivatives have also been a subject of investigation. Studies have shown that novel conjugates of 4-amino derivatives can exhibit high antioxidant activity. For instance, certain compounds were found to significantly inhibit lipid peroxidation in mouse brain homogenates. Research into cocrystals and molecular salts of amino-chloropyridine derivatives with chlorobenzoic acids has also explored their antioxidant potential through methods like DPPH free radical scavenging assays. uob.edu.bhresearchgate.net Additionally, a series of imidazo[4,5-b]pyridine benzohydrazones, synthesized from a derivative of this compound, were evaluated for their antioxidant capabilities, with some di- and trihydroxy substituted compounds showing notable activity.

Enzyme Inhibition Studies

The structural characteristics of this compound and its derivatives have prompted extensive investigation into their potential as enzyme inhibitors across various biological pathways. These studies are crucial for understanding their mechanism of action and identifying potential therapeutic applications.

Cholinergic Enzymes

Derivatives of this compound have been evaluated for their ability to inhibit cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease.

Studies on 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles, derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile, have shown modest, micromolar-range inhibition of both AChE and BChE. joseroda.com Notably, selectivity for one of the cholinesterases was observed for several derivatives. For instance, certain 2-amino and 2-chloro derivatives were found to be selective inhibitors of AChE. joseroda.com Conversely, other 2-amino derivatives demonstrated selectivity for BChE. joseroda.com One inhibitor, compound 24 in the study, was equipotent for both enzymes. joseroda.com Kinetic analysis of compound 23, a selective AChE inhibitor, revealed a mixed-type inhibition mechanism with a Kᵢ of 6.33 µM. joseroda.com Molecular modeling suggests that the nature of the substituent at the C2 position of the pyridine (B92270) ring dictates the binding mode within the enzyme's active site. joseroda.com

| Compound Type | Target Enzyme | Inhibition Profile | Reference |

| 2-Amino & 2-Chloro Derivatives | AChE | Selective Inhibition | joseroda.com |

| 2-Amino Derivatives | BChE | Selective Inhibition | joseroda.com |

| Compound 24 | AChE & BChE | Equipotent Inhibition | joseroda.com |

| Compound 23 | AChE | Mixed-type Inhibition (Kᵢ = 6.33 µM) | joseroda.com |

Tyrosine Kinase Inhibition

The this compound scaffold has been incorporated into molecules designed as tyrosine kinase inhibitors, which are significant targets in cancer therapy.

Substituted N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. osti.gov Specifically, substitution at the 3-position of the pyridine ring enhanced enzyme potency. osti.gov One such analog, BMS-777607, demonstrated excellent in vivo efficacy in a Met-dependent gastric carcinoma xenograft model and has progressed to clinical trials. osti.gov

Furthermore, research into pyrazolo[1,5-a]pyridine (B1195680) derivatives has shown that a 2-chloro substituent on an associated aniline (B41778) ring is crucial for EphB3 receptor tyrosine kinase inhibitory activity. nih.gov Altering or moving this substituent was detrimental to its inhibitory effect. nih.gov

| Compound Series | Target Kinase | Key Structural Feature for Activity | Reference |

| Substituted N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides | Met Kinase Superfamily | Substitution at pyridine 3-position | osti.gov |

| Pyrazolo[1,5-a]pyridine derivatives | EphB3 Receptor Tyrosine Kinase | 2-Chloro substituent on aniline ring | nih.gov |

COX Enzymes

The potential for this compound derivatives to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain, has been explored. nih.gov

A study of novel amide analogues of ibuprofen (B1674241) investigated their potential as dual-action FAAH/COX inhibitors. tandfonline.com One compound, N-(3-Chloropyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM58), was synthesized through the condensation of ibuprofen and 2-amino-3-chloropyridine. tandfonline.com However, another analogue in the series, Ibu-AM68, while being a potent FAAH inhibitor, did not show significant inhibition of either ovine COX-1 or human recombinant COX-2 at a concentration of 10 µM. tandfonline.com This suggests that while the pyridine moiety is incorporated, it does not guarantee COX inhibition in this particular scaffold.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

| Ibu-AM58 | COX-1/COX-2 | Synthesized for evaluation | tandfonline.com |

| Ibu-AM68 | COX-1/COX-2 | No significant inhibition at 10 µM | tandfonline.com |

HIV-1 Reverse Transcriptase

The this compound moiety has been used as a building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. researchgate.netepo.org

In one study, this compound was used as a reagent in the synthesis of N-alkoxy indole (B1671886) derivatives designed to combat NNRTI-resistant HIV-1 mutations. nih.gov Several of the synthesized compounds displayed inhibitory activity against wild-type HIV-1, with IC₅₀ values ranging from 0.06 to 8.55 μM. nih.gov Notably, some compounds were effective against seven NNRTI-resistant HIV-1 strains. nih.gov

Another line of research focused on creating an isoquinoline (B145761) analogue of the NNRTI Nevirapine from 4-amino-3-chloroisoquinoline, demonstrating the utility of the chloro-aminopyridine framework in developing novel antiviral agents. researchgate.net

| Compound Series | Target | Key Finding | Reference |

| N-alkoxy indole derivatives | Wild-type and NNRTI-resistant HIV-1 | IC₅₀ values as low as 0.06 μM against wild-type; activity against resistant strains. | nih.gov |

| Isoquinoline analogue of Nevirapine | HIV-1 Reverse Transcriptase | Synthesis from 4-amino-3-chloroisoquinoline was successful. | researchgate.net |

GABAA Receptor Agonism

While direct studies on this compound as a GABAA receptor agonist are not prominent, related structures with the imidazo[4,5-c]pyridine system, such as Bamaluzole, are known to be GABAA receptor agonists. scispace.com The GABAA receptor is a ligand-gated ion channel that is the primary target for the inhibitory neurotransmitter GABA. wikipedia.org Allosteric modulators of this receptor include widely used drugs like benzodiazepines. nih.govgenesispub.org The synthesis of related heterocyclic systems often involves precursors like 4-amino-3-iodopyridine (B1302334), highlighting the potential for halogenated aminopyridines to serve as scaffolds for compounds targeting this receptor. scispace.com

Protein Modification and Covalent Inhibitors

4-halopyridines, including 4-chloropyridine (B1293800), have been investigated as selective and "switchable" covalent protein modifiers. nih.govnih.gov Their reactivity is significantly enhanced upon protonation of the pyridine ring. nih.gov This property allows them to act as quiescent affinity labels, where the electrophilicity is switched on upon binding to a target protein. nih.govnih.gov

For example, 4-halopyridines have been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) by covalently modifying the active-site cysteine. nih.gov This inactivation is believed to be catalyzed by a neighboring aspartate residue that stabilizes the protonated, more reactive form of the halopyridine. nih.govnih.gov The reactivity of 4-chloropyridine can be modulated by substituents, which predictably alter its pKa and inactivation efficiency. nih.govnih.gov This strategy of using a latent electrophile that is activated by the target protein's microenvironment represents a sophisticated approach to designing selective covalent inhibitors. nih.govdntb.gov.ua

| Compound Class | Mechanism | Target Example | Key Feature | Reference |

| 4-Halopyridines | Covalent Modification | DDAH1 | "Switchable" electrophilicity upon protonation | nih.govnih.gov |

| 4-Chloropyridine | Covalent Modification | DDAH1 | Inactivation via active-site cysteine modification | nih.gov |

Anticancer and Antitumor Research

Derivatives of this compound have demonstrated notable potential in the field of oncology. Research has shown that compounds incorporating the this compound scaffold can exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.

For instance, a series of novel 2-aminopyranopyridine derivatives, synthesized from a key starting material involving a chloropyridine moiety, were evaluated for their anticancer activity against several human carcinoma cell lines. researchgate.net Specifically, compounds 12 and 14 from this series displayed more potent anticancer activity than the reference drug, doxorubicin, against Hep-G2 (human liver carcinoma), MCF-7 (human breast carcinoma), Caco-2 (human colorectal adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines. researchgate.net

Another study focused on pyridine-dicarboxamide-cyclohexanone derivatives, where one compound, 3l , which features a chloropyridine component, exhibited significant potency against HCT-116 colorectal cancer cells and high toxicity against HuH-7 liver cancer cells. mdpi.com This compound's IC₅₀ values were notably lower than those of the standard chemotherapeutic agent, cisplatin, in the same cell lines. mdpi.com

Furthermore, research into imidazopyridine derivatives has highlighted their anticancer potential. An aminophenyl-substituted imidazopyridine showed an excellent anticancer response against tested cancer cell lines. rsc.org The synthesis of novel amide-based pyridinium (B92312) bromides, derived from chloropyridine precursors, has also been explored for their anticancer properties, with 4-nitrobenzyl-substituted pyridinium bromide showing potent activity against the A-549 lung cancer cell line. rsc.org

The table below summarizes the anticancer activity of selected derivatives.

| Derivative Type | Cell Line(s) | Key Findings |

| 2-Aminopyranopyridines | Hep-G2, MCF-7, Caco-2, HCT116 | Compounds 12 and 14 showed more potent activity than doxorubicin. researchgate.net |

| Pyridine-dicarboxamide-cyclohexanone | HCT-116, HuH-7 | Compound 3l demonstrated IC₅₀ values three times lower than cisplatin. mdpi.com |

| 4-Nitrobenzyl-substituted pyridinium bromide | A-549 | Showed potent anticancer properties. rsc.org |

Antimicrobial and Antibacterial Activity

The this compound framework is integral to the synthesis of compounds with significant antimicrobial and antibacterial properties. ontosight.ai Derivatives have been shown to be effective against a range of pathogens, including bacteria and fungi.

In one study, cysteine-based sulphonamide derivatives were synthesized, and their antimicrobial activities were evaluated. nih.gov Through a Buchwald-Hartwig cross-coupling reaction, this compound was coupled to afford sulphamoyl carboxamide derivatives. nih.gov The resulting compounds, particularly 6b and 6c , exhibited excellent in vitro antibacterial activities. nih.gov

Furthermore, research on 4-Amino-3,5-dichloropyridine (B195902), a related compound, has shown its derivatives possess antimicrobial properties. nih.gov Studies have also investigated novel antimicrobial agents bearing a pyridine-1,2,4-triazole-3-thione-hydrazone scaffold. nih.gov In this research, 5-chloropyridine derivatives with specific moieties demonstrated very high antibacterial activity against the M. luteum strain. nih.gov

A significant area of research has been the development of novel inhibitors for Mycobacterium tuberculosis. A series of 30 novel diamino phenyl chloropicolinate fettered carboxamides, urea (B33335), and thiourea (B124793) derivatives were synthesized. acs.orgnih.gov Five of these compounds, derived from a chloropicolinate moiety, showed promising minimum inhibitory concentration (MIC) values with low cytotoxicity against M. tuberculosis. acs.orgnih.gov

The following table presents a selection of research findings on the antimicrobial activity of this compound derivatives.

| Derivative Class | Target Organism(s) | Notable Results |

| Cysteine-based sulphonamides | Bacteria | Compounds 6b and 6c showed excellent in vitro antibacterial activity. nih.gov |

| 5-Chloropyridine-triazole-thione-hydrazones | M. luteum | Derivatives with 4-benzylidene, 2-nitrobenzylidene, pyridinylmethylene, and 4-methylthiobenzylidene moieties had high activity (MIC 3.9 µg/mL). nih.gov |

| Diamino phenyl chloropicolinate derivatives | Mycobacterium tuberculosis | Five compounds exhibited good MIC values and low cytotoxicity. acs.orgnih.gov |

Anti-inflammatory Properties

Derivatives of chloropyridines, including those related to this compound, are utilized in the synthesis of anti-inflammatory agents. ontosight.aichemimpex.com The core structure is a valuable scaffold for developing compounds that can modulate inflammatory pathways.

Research on imidazo[4,5-b]pyridines has led to the identification of compounds with selective inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. mdpi.com Overexpression of iNOS can lead to adverse reactions, making selective inhibitors valuable. mdpi.com Compound 23 in one study, an imidazo[4,5-b]pyridine derivative, demonstrated selectivity for iNOS. mdpi.com

Additionally, derivatives of 4-Amino-3,5-dichloropyridine are being developed for drugs targeting various biological inflammatory diseases. nih.goviucr.org

Antiviral Activity

This compound serves as a precursor in the synthesis of compounds with potential antiviral activity. ontosight.ai Research in this area has explored the efficacy of its derivatives against various viruses.

One study detailed the synthesis and antiviral activity of 4-Amino-1-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one and its related derivatives. researchgate.net The 3-halo-substituted compounds, including the 3-chloro derivative 16 , were found to be active against human cytomegalovirus in both plaque- and yield-reduction assays. researchgate.net

More recently, in the context of the COVID-19 pandemic, indole chloropyridinyl ester-derived compounds have been investigated as inhibitors of the SARS-CoV-2 3CL protease. nih.gov Compound 1 , a 4-chloropyridinyl indole-4-carboxylate, exhibited a SARS-CoV-2 3CLpro enzyme IC₅₀ value of 250 nM and displayed potent antiviral activity in a VeroE6 cell-based assay. nih.gov

Potential in Neurological Disorders Research

This compound and its analogs are implicated in the development of therapeutic agents for neurological conditions. chemimpex.com Aminopyridines, as a class, are known to act as potassium channel blockers and have been investigated for various neurological diseases. nih.gov

Specifically, derivatives of this compound-2-carboxylic acid are being explored for their potential in treating neurodegenerative diseases by targeting cholinergic systems. Furthermore, research into multipotent drugs for Alzheimer's and neuronal vascular diseases has involved the synthesis of 2-chloropyridine-3,5-dicarbonitriles, which have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). joseroda.com

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design and development.

The biological activity of this compound derivatives is a result of their interaction with specific molecular targets. The amino and chloro groups on the pyridine ring are key to these interactions. chemimpex.com